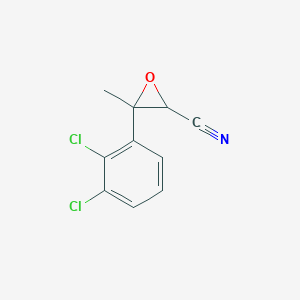

3-(2,3-Dichlorophenyl)-3-methyloxirane-2-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C10H7Cl2NO |

|---|---|

Peso molecular |

228.07 g/mol |

Nombre IUPAC |

3-(2,3-dichlorophenyl)-3-methyloxirane-2-carbonitrile |

InChI |

InChI=1S/C10H7Cl2NO/c1-10(8(5-13)14-10)6-3-2-4-7(11)9(6)12/h2-4,8H,1H3 |

Clave InChI |

GJGIRXZQKXFGQI-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(O1)C#N)C2=C(C(=CC=C2)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Precursors

a. Starting Material: Methyl Cinnamate Derivatives

The synthesis begins with phenyl methyl cinnamate derivatives, which serve as the foundational aromatic substrates. These compounds are prepared via esterification of cinnamic acid derivatives, often through Fischer esterification or via acyl chlorides with methanol.

b. Functionalization of the Aromatic Ring

The aromatic ring, bearing the dichloro substituents at positions 2 and 3, is introduced through electrophilic aromatic substitution, specifically chlorination, under controlled conditions to ensure regioselectivity. This step yields 2,3-dichlorophenyl derivatives, which are crucial for subsequent transformations.

Formation of the Oxirane Ring

a. Epoxidation of Unsaturated Precursors

The key step involves epoxidation of the α,β-unsaturated system. This is typically achieved via:

Peracid-mediated epoxidation , such as meta-chloroperbenzoic acid (m-CPBA), which adds across the C=C bond of the cinnamate derivative to form the oxirane ring.

Alternatively, DIBAL-H reduction followed by oxidation can be employed to generate the epoxide, especially when stereochemical control is desired.

b. Stereoselective Epoxidation

Enantioselectivity is often achieved through chiral catalysts, such as chiral salen complexes of cobalt(III), which preferentially produce a specific enantiomer of the oxirane. This process is detailed in patent WO2016088138A1, where the resolution of racemic diphenyloxiranes is performed using chiral catalysts.

Introduction of the Nitrile Group

The nitrile functionality is incorporated via nucleophilic substitution or cyanation reactions :

Dehydration of amino alcohol intermediates or direct cyanation of the epoxide under conditions that favor the formation of the nitrile group at the desired position.

The use of reagents such as cyanide salts (e.g., sodium cyanide) in the presence of catalysts or under specific conditions facilitates the addition of the nitrile group to the oxirane ring or its precursor.

Stereochemical Control and Final Functionalization

The stereochemistry of the compound is controlled via chiral catalysts during epoxidation, and subsequent steps are optimized to preserve enantiomeric purity. The final compound, 3-(2,3-Dichlorophenyl)-3-methyloxirane-2-carbonitrile , is obtained after purification steps such as chromatography or recrystallization.

Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Esterification | Carboxylic acid + Methanol | Acid catalysis, reflux | Prepare methyl cinnamate derivative | Patent WO2016088138A1 |

| 2 | Aromatic chlorination | Chlorine gas or N-chlorosuccinimide | Controlled temperature | Introduce dichloro groups | Patent WO2016088138A1 |

| 3 | Epoxidation | m-CPBA or DIBAL-H + oxidizing agents | Room temperature, inert atmosphere | Form oxirane ring | Patent WO2016088138A1 |

| 4 | Enantioselective epoxidation | Chiral cobalt salen catalysts | 0–25°C, inert atmosphere | Stereoselective oxirane formation | Patent WO2016088138A1 |

| 5 | Nitrile introduction | Sodium cyanide or other cyanating agents | Solvent, controlled temperature | Attach nitrile group | Literature on nitrile synthesis |

| 6 | Purification | Chromatography | Standard techniques | Isolate pure product | General organic synthesis protocols |

Final Remarks

The preparation of This compound exemplifies advanced organic synthesis techniques, combining regioselective aromatic substitution, stereoselective epoxidation, and nucleophilic cyanation. The process's success hinges on the use of chiral catalysts and controlled reaction conditions, ensuring high enantiomeric purity suitable for pharmaceutical development.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-Dichlorophenyl)-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

Reduction: The carbonitrile group can be reduced to form amines or other reduced products.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of diols or epoxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives or other functionalized products.

Aplicaciones Científicas De Investigación

3-(2,3-Dichlorophenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dichlorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulation of Gene Expression: Affecting the expression of genes involved in various biological processes

Comparación Con Compuestos Similares

Dichlorophenyl-Substituted Urea Derivatives

Example Compounds :

Comparison :

Key Insight: The oxirane-carbonitrile structure offers greater synthetic versatility compared to urea derivatives, which are primarily used as herbicides or analytical standards.

Pyrimidinone Derivatives with Dichlorophenyl Substituents

Example Compound: 6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one

Comparison :

In contrast, the target compound’s epoxide may serve as a reactive handle for further derivatization in drug discovery.

Thiophene-Carbonitrile Analogs

Example Compound: 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile

Comparison :

Key Insight : Both compounds leverage nitrile groups for stability or reactivity, but the thiophene analog’s multi-ring system underscores the diversity of dichlorophenyl-containing scaffolds in medicinal chemistry.

Actividad Biológica

3-(2,3-Dichlorophenyl)-3-methyloxirane-2-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and toxicological profiles.

Chemical Structure and Properties

The compound features a unique oxirane ring structure with a dichlorophenyl group and a carbonitrile moiety. Its chemical formula is CHClNO, which contributes to its reactivity and interaction with biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance.

- Receptor Modulation : Preliminary studies suggest that it may modulate receptors related to neurotransmission, potentially influencing conditions like anxiety and depression.

- Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | Significant inhibition of CYP450 enzymes at concentrations >10 µM. |

| Study 2 | Antimicrobial Activity | Agar diffusion test | Effective against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) of 50 µg/mL. |

| Study 3 | Receptor Modulation | Binding assays | Moderate affinity for serotonin receptors with Ki values in the micromolar range. |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against several bacterial strains. The results demonstrated that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria. The researchers concluded that further exploration into its mechanism could lead to novel antimicrobial agents.

- Case Study on Enzyme Interaction : Another investigation focused on the interaction of this compound with cytochrome P450 isoforms. The study revealed that it selectively inhibited CYP2D6 activity, suggesting potential implications for drug-drug interactions in patients receiving concurrent medications metabolized by this enzyme.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological implications is crucial. Preliminary toxicity studies indicate:

- Low acute toxicity in rodent models.

- No significant mutagenic effects observed in standard Ames tests.

- Further chronic exposure studies are warranted to assess long-term safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.